molecular formula C7H5ClN2O4 B3156231 4-Amino-2-chloro-5-nitrobenzoic acid CAS No. 82378-89-0

4-Amino-2-chloro-5-nitrobenzoic acid

Cat. No.: B3156231
CAS No.: 82378-89-0
M. Wt: 216.58 g/mol
InChI Key: OBYHEFCXYWMPKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Aromatic Carboxylic Acids as Synthetic Scaffolds

Aromatic carboxylic acids are fundamental building blocks in organic synthesis, prized for their reactivity and structural versatility. The carboxylic acid group can be readily transformed into a wide array of other functional groups, such as esters, amides, and acid halides, providing a gateway to more complex molecular architectures. This adaptability has cemented their role in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Furthermore, the aromatic ring itself can be functionalized, allowing for precise control over the final properties of the target molecule.

Overview of Halogenated Nitro- and Amino-Benzoic Acid Architectures

The introduction of halogen, nitro, and amino groups onto the benzoic acid scaffold dramatically expands its chemical utility. Halogens, such as chlorine, can influence the electronic properties of the molecule and provide a reactive handle for cross-coupling reactions. The nitro group, a strong electron-withdrawing group, not only modifies the reactivity of the aromatic ring but can also be reduced to an amino group. This amino group, in turn, is a key functional group in a vast number of biologically active compounds and can participate in a variety of bond-forming reactions. The interplay between these substituents allows for the fine-tuning of a molecule's steric and electronic profile, a critical aspect in the design of new drugs and materials.

Positioning of 4-Amino-2-chloro-5-nitrobenzoic acid within Contemporary Organic Synthesis and Chemical Sciences

Within this important class of compounds, this compound (CAS No. 82378-89-0) has emerged as a significant and highly versatile synthetic intermediate. bldpharm.comnih.gov Its structure, featuring a strategically positioned amino group, a deactivating chloro substituent, and a reducible nitro group on a benzoic acid core, offers a rich platform for molecular elaboration. This trifunctionalized aromatic compound serves as a valuable starting material for the synthesis of a diverse range of more complex molecules, particularly in the realm of medicinal chemistry and materials science. Researchers leverage its distinct functionalities to construct novel heterocyclic systems and other intricate organic structures. Its utility as a building block is a testament to the power of substituted benzoic acids in driving contemporary chemical innovation.

Physicochemical Properties of this compound

The physical and chemical characteristics of a compound are fundamental to its application in synthesis. For this compound, these properties dictate its handling, reactivity, and suitability for various reaction conditions.

PropertyValueSource
CAS Number 82378-89-0 bldpharm.com
Molecular Formula C₇H₅ClN₂O₄ bldpharm.com
Molecular Weight 216.58 g/mol bldpharm.com
Appearance Yellow Solid sigmaaldrich.com
Purity 95% sigmaaldrich.com
IUPAC Name This compound sigmaaldrich.com
InChI Key OBYHEFCXYWMPKR-UHFFFAOYSA-N sigmaaldrich.com

Spectroscopic Data of this compound

Spectroscopic analysis is essential for the structural elucidation and confirmation of chemical compounds. While specific, comprehensive spectral data for this compound is not widely published in readily accessible literature, chemical suppliers indicate that NMR, HPLC, and LC-MS data are available upon request. bldpharm.com For context, the infrared spectrum of the related compound, 4-amino-2-chlorobenzoic acid, shows characteristic peaks that can be used for comparison. nist.gov Similarly, spectral data for other related isomers, such as 2-chloro-5-nitrobenzoic acid and 2-chloro-4-nitrobenzoic acid, are available and can provide insights into the expected spectral features of the target molecule. chemicalbook.comchemicalbook.comchemicalbook.com

Spectroscopic Technique Data Status Related Compound Data
¹H NMR Available from suppliersData for isomers like 2-chloro-4-nitrobenzoic acid is published. chemicalbook.com
¹³C NMR Available from suppliersData for isomers like 2-chloro-4-nitrobenzoic acid is published. chemicalbook.com
Infrared (IR) Available from suppliersIR spectrum for 4-amino-2-chlorobenzoic acid is available in the NIST database. nist.gov
Mass Spectrometry (MS) Available from suppliersMass spectrum for 4-amino-2-chlorobenzoic acid is available in the NIST database. nist.gov

Detailed Research Findings

The unique arrangement of functional groups in this compound makes it a valuable precursor in multi-step synthetic sequences. The amino and nitro groups can be selectively manipulated to introduce further complexity, while the chloro and carboxylic acid moieties provide additional sites for reaction.

A notable application of similarly structured compounds is in the synthesis of N-arylanthranilic acid derivatives. For instance, 2-chloro-5-nitrobenzoic acid has been shown to undergo amination with various arylamines in superheated water, a green and efficient method that avoids the need for metal catalysts. researchgate.net This suggests a potential pathway for the derivatization of the amino group in this compound.

Furthermore, related compounds like 4-chloro-2-fluoro-5-nitrobenzoic acid have been effectively used as building blocks in the solid-phase synthesis of diverse heterocyclic scaffolds, including benzimidazoles and benzodiazepinediones, which are important motifs in medicinal chemistry. nih.govacs.org This highlights the potential of this compound to serve as a key starting material for the creation of libraries of biologically relevant molecules. The synthesis of various benzamide (B126) derivatives with potential antidiabetic properties from related chloro-nitrobenzoic acids further underscores the importance of this class of compounds in drug discovery. nih.gov

The synthesis of related 4-amino-5-chloro-2-ethoxybenzamides has been explored for their potential as gastroprokinetic agents, demonstrating the impact of substitution patterns on biological activity. nih.gov While direct research on the applications of this compound is not as extensively documented, the established utility of its structural analogs strongly supports its significance as a versatile building block in contemporary organic and medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-2-chloro-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O4/c8-4-2-5(9)6(10(13)14)1-3(4)7(11)12/h1-2H,9H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBYHEFCXYWMPKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])N)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Applications of 4 Amino 2 Chloro 5 Nitrobenzoic Acid in Organic Synthesis and Materials Science Research

Role as a Versatile Synthetic Synthon in Complex Molecule Construction

4-Amino-2-chloro-5-nitrobenzoic acid is highly valued as a multireactive synthon in heterocyclic oriented synthesis (HOS). The distinct reactivity of its functional groups—the nucleophilic amino group, the electrophilic sites on the aromatic ring activated by the nitro group, the displaceable chloro group, and the versatile carboxylic acid moiety—allows for a programmed sequence of reactions to construct complex molecular architectures.

Research on structurally similar compounds underscores this potential. For instance, the related 4-Chloro-2-fluoro-5-nitrobenzoic acid has been successfully used as a building block for the solid-phase synthesis of diverse nitrogenous heterocycles, including benzimidazoles, benzotriazoles, and benzodiazepinediones. google.com This is achieved through a sequence of immobilization, chlorine substitution, nitro group reduction, and cyclization, highlighting a pathway directly applicable to this compound. google.com

Furthermore, analogs of this compound are crucial intermediates in medicinal chemistry. The synthesis of various "pride" class gastric motility drugs, such as Cisapride, relies on intermediates like 4-amino-5-chloro-2-methoxybenzoic acid, demonstrating the utility of this scaffold in creating complex pharmaceutical agents. google.com Similarly, derivatives of 2-chloro-4-nitro benzoic acid serve as the foundation for synthesizing novel antidiabetic agents. nih.gov The strategic placement of the chloro and nitro groups is instrumental in these syntheses, allowing for the systematic construction of biologically active molecules. nih.gov

Utilization as a Precursor in the Development of Specialty Polymers and Coatings

The bifunctional nature of this compound, possessing both an amino group and a carboxylic acid group, makes it a suitable monomer for polycondensation reactions. These groups can react to form amide bonds, positioning the compound as a potential building block for specialty polyamides. Polyamides derived from aromatic monomers often exhibit high thermal stability and mechanical strength, making them valuable as engineering plastics. rsc.org

While direct polymerization of this compound is not extensively documented, the synthesis of semi-aromatic polyamides from other functionalized acids, such as 2,5-furandicarboxylic acid, illustrates the established methodology. rsc.org Furthermore, the nitro group offers additional functionality. Polymers incorporating o-nitrobenzyl groups are a focus of intense research as they can be photolabile, allowing for the creation of photodegradable materials or coatings whose properties can be altered upon irradiation with UV light. umass.edu This functionality is particularly useful in the development of photoresists for microelectronics and smart materials like photodegradable hydrogels for tissue engineering. umass.edu

Intermediate in the Production of Advanced Dyes and Pigments

Substituted benzoic acids containing amino and nitro groups are foundational intermediates in the colorant industry. Benzoic acid derivatives are recognized as useful components in the synthesis of dye sensitizers. researchgate.net The molecular structure of this compound contains both an auxochrome (the amino group) and a chromophore (the nitro group), which are essential for imparting color.

Its utility is inferred from the widespread use of closely related compounds. For example, 2-chloro-5-nitrobenzoic acid is a known precursor for the production of dyes and pigments. patsnap.comprepchem.com It is often reduced to 2-chloro-5-aminobenzoic acid, which then serves as the key intermediate. googleapis.comgoogle.com Likewise, 4-Amino-2-ethoxy-5-nitrobenzoic acid, an analog with an ethoxy group instead of a chloro group, is used in the manufacturing of vibrant and stable azo dyes. The presence of these functional groups facilitates the creation of a wide color palette in textiles and other industrial applications.

Contribution to the Synthesis of Agrochemical Intermediates (e.g., Herbicidal and Pesticidal Compounds)

The synthesis of modern agrochemicals frequently involves halogenated and nitrated aromatic intermediates. Research has shown that benzoic acids are useful as herbicides. researchgate.net The structural relative 2-amino-4-chloro-5-nitrophenol (B145731) is explicitly identified as an important organic synthesis raw material for producing herbicides. The combination of a chlorinated aromatic ring and a nitro functional group is a common motif in many pesticidal compounds, contributing to their biological activity. This precedent strongly suggests the potential of this compound as a valuable intermediate in the development of new agrochemical products.

Exploration in the Design and Synthesis of Functional Materials

In the field of materials science, particularly in the design of metal-organic frameworks (MOFs) and coordination polymers, this compound offers significant potential. The carboxylic acid group can coordinate with metal ions, while the amino and nitro groups can participate in hydrogen bonding, directing the assembly of highly ordered supramolecular structures.

A pertinent study demonstrated the synthesis of a manganese(II) complex using the related 4-amino-3-nitrobenzoic acid as a ligand. In this material, the manganese ion is coordinated by the carboxylic oxygen atoms and water molecules, forming a distorted octahedral geometry. These individual complex molecules are then linked into an intricate three-dimensional network through a system of intermolecular hydrogen bonds involving the amino and nitro groups. This work serves as a clear blueprint for how this compound can be used to create novel functional materials with potentially interesting magnetic, luminescent, or porous properties.

Data Tables

Table 1: Summary of Applications and Research Findings

Application AreaKey Findings and Potential Uses
Synthetic Synthon Serves as a multireactive building block for complex heterocycles like benzimidazoles and benzodiazepinediones. google.com Acts as a precursor scaffold for pharmaceuticals such as gastric motility agents and antidiabetics. google.comnih.gov
Specialty Polymers The amino and carboxylic acid groups allow for its use as a monomer in the synthesis of high-performance polyamides. rsc.org The nitro group introduces potential for creating photolabile polymers and coatings for electronics or smart materials. umass.edu
Dyes and Pigments Functions as an intermediate for advanced colorants, particularly azo dyes, due to its auxochrome (amino) and chromophore (nitro) groups. researchgate.net
Agrochemicals Structural similarity to known precursors for herbicides suggests its utility in synthesizing new herbicidal and pesticidal compounds.
Functional Materials Acts as a ligand for creating metal-organic frameworks (MOFs) and coordination polymers, with functional groups directing the formation of 3D networks.

Mechanistic Investigations of Chemical Reactions Involving 4 Amino 2 Chloro 5 Nitrobenzoic Acid

Elucidation of Electrophilic Aromatic Substitution Mechanisms

Further electrophilic aromatic substitution (EAS) on the 4-Amino-2-chloro-5-nitrobenzoic acid ring is a challenging transformation governed by the cumulative directing effects of the four existing substituents. The outcome of such a reaction is determined by a concert of electronic and steric factors.

Directing Effects of Substituents:

Amino Group (-NH₂): A powerful activating group and an ortho-, para-director due to its ability to donate electron density to the ring via resonance.

Chloro Group (-Cl): A deactivating group due to its inductive electron withdrawal, but an ortho-, para-director because of its ability to donate a lone pair of electrons through resonance.

Nitro Group (-NO₂): A strong deactivating group and a meta-director due to its powerful electron-withdrawing nature through both induction and resonance.

Carboxylic Acid Group (-COOH): A deactivating group and a meta-director, withdrawing electron density from the ring.

The position of electrophilic attack is ultimately decided by the most powerful activating group. In this molecule, the amino group at C-4 is the strongest activator. It directs incoming electrophiles to its ortho positions (C-3 and C-5) and its para position (C-1). However, positions C-1 and C-5 are already substituted. Therefore, the most probable site for electrophilic attack is C-3.

Despite the strong activation by the amino group towards the C-3 position, the reaction is likely to be slow and require forcing conditions. This is due to the cumulative deactivating effect of the chloro, nitro, and carboxyl groups, as well as significant steric hindrance from the adjacent bulky carboxylic acid and chloro groups flanking the target position.

Studies on Nucleophilic Aromatic Substitution (SNAr) Pathways

The structure of this compound is well-suited for nucleophilic aromatic substitution (SNAr). This reaction pathway is facilitated by the presence of an acceptable leaving group (the chloro atom) on a carbon atom of the aromatic ring and the presence of strong electron-withdrawing groups positioned ortho and/or para to it. masterorganicchemistry.comyoutube.com

In this molecule, the chloro group at C-2 serves as the leaving group. The nitro group at C-5 is para to the chloro group, which effectively stabilizes the negatively charged intermediate, known as a Meisenheimer complex, through resonance. masterorganicchemistry.comyoutube.com This stabilization is crucial for the reaction to proceed. The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group, leading to the formation of this resonance-stabilized carbanionic intermediate. youtube.com In a subsequent, typically faster step, the leaving group is eliminated, and the aromaticity of the ring is restored. youtube.com

While the nitro group strongly activates the ring for SNAr, the presence of the electron-donating amino group at C-4, ortho to the nitro group and meta to the chloro group, introduces a competing electronic effect. Electron-donating groups generally disfavor SNAr by increasing the electron density of the ring, making it less electrophilic. However, given the powerful activating effect of the para-nitro group, SNAr reactions are still feasible.

A study on the amination of the closely related 2-chloro-5-nitrobenzoic acid in superheated water demonstrates the viability of this pathway even without a metal catalyst. researchgate.net In these reactions, various anilines displace the chloro group to form N-arylanthranilic acid derivatives in good yields. researchgate.net The reaction proceeds with potassium carbonate as a base in water at elevated temperatures (150-190 °C). researchgate.net It is mechanistically plausible that this compound would undergo similar SNAr reactions, although the reaction rate might be influenced by the additional amino substituent.

Kinetic and Thermodynamic Analysis of Key Chemical Transformations

Detailed kinetic and thermodynamic studies specifically on this compound are not widely available in the literature. However, analysis of related systems provides insight into the factors governing its reactivity.

Kinetic studies on SNAr reactions of similar compounds, such as the reaction of 2-chloro-5-nitro pyrimidine (B1678525) with various nucleophiles, have been conducted to elucidate reaction mechanisms through Brønsted-type plots (a correlation between reaction rate and the pKa of the nucleophile). researchgate.net Such studies help in determining whether the mechanism is concerted or stepwise and identifying the rate-determining step. researchgate.net For a typical SNAr reaction, the formation of the Meisenheimer complex is the rate-determining step. masterorganicchemistry.com

In the catalytic reduction of nitroarenes, a common transformation for compounds like this, kinetic analyses have revealed dependencies on substrate concentration, catalyst loading, and reaction conditions. For example, the catalytic reduction of 4-nitrobenzoic acid using rhodium complexes showed a first-order dependence on the concentration of the nitro compound. researchgate.net The activation energy and turnover frequency are key parameters determined from such studies. The electronic nature of substituents significantly impacts these kinetic parameters; the presence of both electron-donating (-NH₂) and electron-withdrawing (-Cl, -COOH) groups in the target molecule would modulate the thermodynamics and kinetics of its nitro group reduction compared to simpler nitroarenes.

Regioselectivity and Stereoselectivity Control in Synthetic Routes

Controlling regioselectivity is paramount in the synthesis of and subsequent reactions of polysubstituted aromatics like this compound.

Synthesis of the Target Molecule: The synthesis of this compound itself requires careful sequencing of reactions to achieve the correct arrangement of substituents. A plausible synthetic route could start with the nitration of 2-chlorobenzoic acid. This electrophilic substitution would yield a mixture of isomers, and the desired 2-chloro-5-nitrobenzoic acid would need to be separated. google.com Subsequent reduction of the nitro group would yield 2-chloro-5-aminobenzoic acid. google.com Introducing the final amino and nitro groups in the correct positions (C-4 and C-5 respectively) would require a different strategic approach, possibly involving protection/deprotection steps and controlled nitration of an aminobenzoic acid precursor.

Reactions of the Target Molecule:

Regioselectivity in SNAr: As discussed in section 6.2, nucleophilic attack will be highly regioselective, occurring exclusively at the C-2 position due to the presence of the chloro leaving group activated by the para-nitro group.

Regioselectivity in EAS: As outlined in section 6.1, further electrophilic attack is predicted to be regioselective for the C-3 position, directed by the powerful activating amino group.

Stereoselectivity is not a primary concern for reactions directly on the aromatic ring unless a new chiral center is introduced in a substituent side-chain.

Influence of Solvent and Catalyst on Reaction Outcomes

The choice of solvent and catalyst is critical in directing the outcome of reactions involving this compound, influencing reaction rates, yields, and even the reaction pathway itself.

Solvent Effects: The polarity and protic/aprotic nature of the solvent can significantly affect reaction kinetics. In SNAr reactions, polar aprotic solvents like DMF or DMSO are often used as they can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus enhancing its reactivity. An unconventional and environmentally benign approach involves the use of superheated water as a solvent. researchgate.net A study on the amination of 2-chloro-5-nitrobenzoic acid found that superheated water at 150-190 °C could effectively mediate the SNAr reaction in the presence of a base, obviating the need for organic solvents and metal catalysts. researchgate.net

Catalyst Effects: Catalysts play a pivotal role in many transformations of this molecule.

Nitro Group Reduction: The reduction of the nitro group to an amino group is a common reaction. This is typically achieved via catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) under a hydrogen atmosphere. rsc.org The choice of catalyst can offer chemoselectivity, for instance, reducing a nitro group without affecting other reducible groups like the carboxylic acid or the chloro substituent.

SNAr Reactions: While some SNAr reactions on activated substrates like 2-chloro-5-nitrobenzoic acid can proceed without a catalyst, many related coupling reactions (e.g., Buchwald-Hartwig amination) rely on palladium or copper catalysts. researchgate.net The development of catalyst-free methods, such as the use of superheated water, represents a significant advance in green chemistry. researchgate.net

The following table summarizes the effect of reaction conditions on the amination of the related compound, 2-chloro-5-nitrobenzoic acid, with various amines in superheated water. researchgate.net

An exploration of the forward-looking research and innovative applications concerning this compound reveals a landscape rich with potential. As a versatile chemical intermediate, its future development is intrinsically linked to advancements in sustainable synthesis, process automation, catalysis, computational chemistry, and novel technological applications. This article delineates the emerging research avenues that are poised to shape the future synthesis and utilization of this compound.

Q & A

Q. Key Considerations :

  • Temperature Control : Excessive heat during nitration can lead to byproducts like dinitro derivatives .
  • Protecting Groups : Use of acetyl or tert-butoxycarbonyl (Boc) groups to prevent undesired side reactions during amination .
  • Purification : Recrystallization from ethanol/water mixtures improves purity (>95%) .

How does the substitution pattern of this compound affect its reactivity in medicinal chemistry applications?

Advanced Research Question
The unique arrangement of electron-withdrawing (nitro, chloro) and electron-donating (amino) groups creates a polarized aromatic system, enabling diverse reactivity:

  • Nucleophilic Aromatic Substitution : The chloro group at the 2-position is highly reactive toward amines or alkoxides, facilitating derivatization .
  • Hydrogen Bonding : The amino and nitro groups participate in intermolecular interactions, critical for binding to biological targets like serotonin receptors .

Example : In dopamine D2 receptor antagonists, the chloro group enhances lipophilicity, while the nitro group stabilizes charge-transfer complexes .

Derivative Modification Site Biological Activity
4-Amino-2-methoxy-5-nitrobenzoic acid2-OCH₃ instead of ClReduced receptor affinity due to weaker electrophilicity
4-Amino-5-chloro-2-methoxybenzoic acid5-Cl, 2-OCH₃Enhanced metabolic stability

What crystallographic strategies are recommended for resolving structural ambiguities in this compound derivatives?

Advanced Research Question
Single-crystal X-ray diffraction (SC-XRD) with SHELXL is the gold standard for unambiguous structural determination. Key steps include:

Data Collection : Use high-resolution (<1.0 Å) data to resolve positional disorders, particularly for the nitro group .

Refinement : Apply anisotropic displacement parameters for non-hydrogen atoms and constrain hydrogen atoms using HFIX commands .

Validation : Check for π-π stacking or hydrogen-bonding networks using ORTEP-3 to visualize packing motifs .

Case Study : A derivative with a disordered nitro group required twin refinement (TWIN/BASF commands in SHELXL) to achieve an R-factor < 5% .

How can researchers address contradictions in reported biological activity data for this compound?

Advanced Research Question
Discrepancies often arise from variations in assay conditions or impurity profiles. Mitigation strategies:

  • Standardized Assays : Use cell lines with consistent receptor expression levels (e.g., HEK293 for serotonin receptors) .
  • Analytical Profiling : Employ HPLC-MS to confirm purity (>98%) and quantify trace impurities (e.g., dechlorinated byproducts) .
  • Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., 4-amino-3-chlorobenzoic acid) to identify trends .

Example : Conflicting IC₅₀ values for 5-HT3 receptor inhibition were resolved by controlling solvent (DMSO concentration <0.1%) and normalizing to internal standards .

What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

Basic Research Question

  • FT-IR : Peaks at 1680 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (asymmetric NO₂), and 1340 cm⁻¹ (symmetric NO₂) confirm functional groups .
  • ¹H NMR : Aromatic protons appear as doublets (δ 7.8–8.2 ppm) with coupling constants (J = 8–10 Hz) indicating para-substitution patterns .
  • LC-MS : Molecular ion [M-H]⁻ at m/z 229.0 (calculated 229.02) with fragmentation peaks at m/z 183 (loss of NO₂) .

Pitfall : Solvent-dependent shifts in NMR (e.g., DMSO-d₆ vs. CDCl₃) may obscure amino group signals; use TMS as an internal reference .

How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Advanced Research Question

  • pH Stability : The amino group protonates below pH 4, increasing solubility but risking nitro group reduction. Above pH 9, hydrolysis of the chloro group occurs .
  • Thermal Stability : Decomposition above 150°C (TGA data) necessitates low-temperature storage (-20°C) and avoidance of reflux in polar aprotic solvents .

Recommendation : For long-term stability studies, use accelerated aging tests (40°C/75% RH) with HPLC monitoring every 30 days .

What computational methods are suitable for predicting the compound’s reactivity or binding modes?

Advanced Research Question

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic sites (e.g., Fukui indices) .
  • Molecular Docking : Use AutoDock Vina with receptor structures (PDB: 4NTX) to simulate binding to dopamine D2 receptors. The chloro group shows strong van der Waals interactions with Leu-2.41 .

Validation : Compare docking scores with experimental IC₅₀ values to refine force field parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-2-chloro-5-nitrobenzoic acid
Reactant of Route 2
Reactant of Route 2
4-Amino-2-chloro-5-nitrobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.